molecular formula C24H22N4O4 B10897591 3-nitro-N-[3-({(2Z)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide

3-nitro-N-[3-({(2Z)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide

Cat. No.: B10897591
M. Wt: 430.5 g/mol
InChI Key: PBEIOGXIHBFONQ-UHFFFAOYSA-N
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Description

N~1~-[3-({2-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes an isopropylphenyl group, a hydrazino carbonyl group, and a nitrobenzamide moiety

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

3-[(3-nitrobenzoyl)amino]-N-[(4-propan-2-ylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C24H22N4O4/c1-16(2)18-11-9-17(10-12-18)15-25-27-24(30)19-5-3-7-21(13-19)26-23(29)20-6-4-8-22(14-20)28(31)32/h3-16H,1-2H3,(H,26,29)(H,27,30)

InChI Key

PBEIOGXIHBFONQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-({2-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE typically involves multiple steps:

    Formation of the hydrazino carbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound under controlled conditions to form the hydrazino carbonyl intermediate.

    Condensation with isopropylphenyl aldehyde: The intermediate is then reacted with 4-isopropylphenyl aldehyde to form the (Z)-1-(4-isopropylphenyl)methylidene hydrazino derivative.

    Coupling with 3-nitrobenzoyl chloride: The final step involves the coupling of the hydrazino derivative with 3-nitrobenzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-({2-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

    Oxidation: Formation of nitro derivatives or amines.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N~1~-[3-({2-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N1-[3-({2-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[3-({2-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE
  • N~1~-[3-({2-[(Z)-1-(4-ETHYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE

Uniqueness

N~1~-[3-({2-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to distinct biological activities and applications compared to its analogs.

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